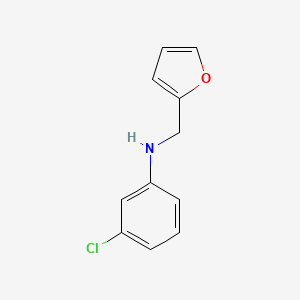

3-chloro-N-(furan-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(furan-2-ylmethyl)aniline, also known as 3-chloro-N-furfurylaniline, is a synthetic aromatic amine compound with a wide range of applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of a number of derivatives, including azo dyes, heterocyclic compounds, and other organic compounds. In addition, this compound has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of drugs, the effects of certain compounds on the body, and the potential benefits and limitations of laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

A study by Issaadi et al. (2014) synthesized a new heterocyclic furan Schiff base showing good inhibition efficiency on the corrosion of copper in hydrochloric acid solution. This inhibitor's adsorption on copper surface adheres to the Langmuir isotherm, with surface characterization performed using SEM and FT-IR. Quantum chemical calculations highlighted the large negative charge in nitrogen and oxygen atoms of the inhibitor, facilitating its adsorption on the copper surface (Issaadi, Douadi, & Chafaa, 2014).

Photochemical Synthesis

Guizzardi et al. (2000) described the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of furan and other heterocycles. This process showcases the high regio- and chemoselectivity of the reaction, providing a pathway for synthesizing complex heterocyclic compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Luminescence Tuning and Detection

Li et al. (2017) synthesized two 3D solvent-stable zinc(ii)-lanthanide(iii) heterometallic metal-organic frameworks (MOFs) using furan-2,5-dicarboxylic acid, which can serve as luminescent sensors for the fast response and highly selective detection of aniline via luminescence quenching. This application is significant for environmental monitoring and sensing technologies (Li, Zou, You, Cui, Zeng, & Cui, 2017).

Catalytic Activity in Coupling Reactions

Bhunia, Kumar, and Ma (2017) found that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This finding opens new avenues for the synthesis of pharmaceutically important building blocks, showcasing the versatility of furan-derivatives in facilitating complex chemical reactions (Bhunia, Kumar, & Ma, 2017).

properties

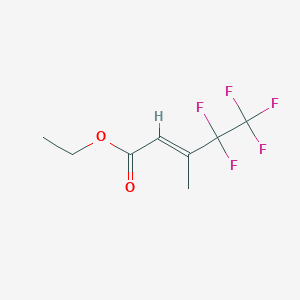

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPHDXZEYAVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)

![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2915859.png)

![Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2915861.png)